molecular formula C25H24N4O3S2 B11237312 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11237312
M. Wt: 492.6 g/mol
InChI Key: KUPLGSCPURZQIB-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of benzodioxepin, triazole, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the Benzodioxepin Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Synthesis of the Triazole Ring: This step often involves the use of azide and alkyne precursors under copper-catalyzed conditions (CuAAC reaction).

    Thiophene Incorporation: The thiophene moiety can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Final Assembly: The final compound is assembled through nucleophilic substitution or condensation reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalyst Optimization: Using efficient catalysts to speed up reactions and improve selectivity.

    Process Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.

    Purification Techniques: Employing methods such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide may be studied for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    DNA/RNA Interaction: Interfering with genetic material to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Lacks the thiophene moiety.

    N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propionamide: Has a propionamide group instead of acetamide.

Uniqueness

The uniqueness of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide lies in its combination of structural features, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C25H24N4O3S2

Molecular Weight

492.6 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H24N4O3S2/c1-17(18-10-11-20-21(15-18)32-13-6-12-31-20)26-23(30)16-34-25-28-27-24(22-9-5-14-33-22)29(25)19-7-3-2-4-8-19/h2-5,7-11,14-15,17H,6,12-13,16H2,1H3,(H,26,30)

InChI Key

KUPLGSCPURZQIB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=CS5

Origin of Product

United States

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